1H-Benzimidazole-4,7-diamine: Fundamental Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Design
Abstract The compound 1H-Benzimidazole-4,7-diamine (CAS: 89852-81-3) has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by its electron-rich core and versatile hydrogen-bonding capab...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The compound 1H-Benzimidazole-4,7-diamine (CAS: 89852-81-3) has emerged as a highly privileged scaffold in modern medicinal chemistry. Characterized by its electron-rich core and versatile hydrogen-bonding capabilities, this diamine serves as a critical intermediate in the synthesis of targeted therapeutics, most notably pyrimidine-based receptor tyrosine kinase (RTK) inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural biology applications, and field-proven synthetic workflows, designed specifically for researchers and drug development professionals.
Structural Biology & Physicochemical Profiling
The utility of 1H-Benzimidazole-4,7-diamine stems from its unique electronic topology. The benzimidazole core provides a rigid, planar aromatic system capable of
π−π
stacking within protein binding pockets, while the 4,7-diamine substitution introduces strong, bidentate hydrogen-bonding vectors.
Quantitative Data Summary
The following table summarizes the fundamental physicochemical properties of the scaffold, synthesized from chemical safety and substance databases [1] [2]:
Property
Value
Mechanistic Significance
Chemical Name
1H-Benzimidazole-4,7-diamine
Standard IUPAC nomenclature.
CAS Registry Number
89852-81-3
Unique identifier for regulatory compliance.
Molecular Formula
C₇H₈N₄
Defines the low-molecular-weight framework.
Molecular Weight
148.169 g/mol
Highly favorable for fragment-based drug design (FBDD).
Hydrogen Bond Donors
3
Facilitates robust interaction with kinase hinge regions.
Hydrogen Bond Acceptors
4
Allows for complexation with active-site water molecules.
Topological Polar Surface Area
80.6 Ų
Optimal for intracellular penetration without compromising solubility.
The Role of Benzimidazole-4,7-diamine in Kinase Inhibition
In oncology drug development, the 1H-Benzimidazole-4,7-diamine scaffold is frequently utilized to construct inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). As documented in pharmaceutical patent literature [3], derivatives featuring an N4-substituted pyrimidinyl group exhibit potent antitumour efficacy.
Causality in Structural Design:
The benzimidazole nitrogen atoms act as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase domain (e.g., Cys919 in VEGFR2). Simultaneously, the 4-amino group serves as a synthetic vector to attach pyrimidine rings, which project into the hydrophobic selectivity pocket, locking the kinase in an inactive conformation.
Mechanism of VEGFR2 inhibition by benzimidazole-4,7-diamine derivatives.
The synthesis of 1H-Benzimidazole-4,7-diamine typically proceeds via the catalytic reduction of 4,7-dinitro-1H-benzimidazole. The following protocol is engineered for high yield and purity, avoiding heavy metal contamination.
Protocol 1: Catalytic Hydrogenation of 4,7-Dinitro-1H-benzimidazole
Expertise & Causality: Palladium on carbon (Pd/C) is explicitly selected over dissolving metal reductions (e.g., SnCl₂ or Fe/HCl) to prevent the formation of heavy metal chelates. The diamine product is highly prone to coordinating with transition metals, which severely complicates downstream purification and compromises biological assay integrity.
Step-by-Step Methodology:
Preparation: Suspend 4,7-dinitro-1H-benzimidazole (10.0 g, 48 mmol) in anhydrous methanol (150 mL) within a heavy-walled Parr hydrogenation flask.
Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a continuous stream of argon to prevent auto-ignition of the methanol vapor.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to 40 psi with H₂ and agitate at ambient temperature for 4 hours.
Self-Validating Checkpoint (LC-MS): Before proceeding to workup, extract a 50 µL aliquot, filter it through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The system is self-validating: The absence of the
m/z
[M+H]⁺ corresponding to the mononitro-monoamine intermediate confirms complete reduction. If present, recharge the hydrogen and agitate for an additional 2 hours.
Workup: Filter the reaction mixture through a pad of Celite under an argon atmosphere (the diamine is sensitive to air oxidation). Wash the filter cake with hot methanol (3 × 50 mL) to ensure complete desorption of the product from the carbon support.
Isolation: Concentrate the filtrate in vacuo to yield the crude diamine, which can be recrystallized from ethanol/ether to afford a dark crystalline solid.
To generate active kinase inhibitors, the primary amines of the scaffold must be functionalized. The C4/C7 amines undergo Nucleophilic Aromatic Substitution (SNAr) with halogenated pyrimidines.
Protocol 2: Synthesis of N4-Pyrimidinyl-1H-benzimidazole-4,7-diamine
Expertise & Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competing nucleophile against the highly reactive chloropyrimidine, thereby suppressing the formation of quaternary ammonium side products.
Step-by-Step Methodology:
Solvation: Dissolve 1H-Benzimidazole-4,7-diamine (5.0 g, 33.7 mmol) and the target 2-chloropyrimidine derivative (33.7 mmol) in anhydrous N,N-Dimethylformamide (DMF) (50 mL).
Base Addition: Add DIPEA (17.6 mL, 101 mmol, 3.0 eq) dropwise at 0 °C.
Heating: Elevate the reaction temperature to 85 °C and stir for 12 hours under a nitrogen atmosphere.
Self-Validating Checkpoint (pH Monitoring): Periodically check the pH of the reaction mixture using moistened pH paper. The reaction is self-validating: A drop in pH below 8 indicates the consumption of DIPEA by the liberated HCl. If the pH drops, the nucleophilicity of the diamine is compromised by protonation, halting the reaction. Add additional DIPEA until pH 9 is restored to ensure continuous conversion.
Quenching & Extraction: Cool the mixture to room temperature and pour it into ice water (200 mL). Extract with Ethyl Acetate (3 × 100 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Synthetic workflow for pyrimidinyl-1H-benzimidazole-4,7-diamine kinase inhibitors.
Analytical Characterization & Validation
To ensure the integrity of the synthesized 1H-Benzimidazole-4,7-diamine core before downstream coupling, the following analytical parameters must be met:
¹H NMR (400 MHz, DMSO-d₆): The signature of the benzimidazole core is the highly deshielded C2 proton, which typically appears as a sharp singlet around
δ
8.00 - 8.20 ppm. The aromatic protons at C5 and C6 appear as an AB quartet or a generic multiplet around
δ
6.20 - 6.50 ppm, shifted upfield due to the electron-donating effect of the adjacent amine groups. The primary amines exchange with D₂O and appear as broad singlets around
δ
4.50 - 5.00 ppm.
High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the diamine, standard reverse-phase C18 columns often result in poor retention. A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with a highly aqueous mobile phase (e.g., 95% Water/0.1% TFA : 5% Acetonitrile) is required to achieve a baseline separation from the dinitro precursor.
References
PubChem / United States Patent Office. "Patent US-9006241-B2 - Pyrimidine derivatives." National Institutes of Health (NIH). Available at:[Link]
NextSDS. "1H-Benzimidazole-4,7-diamine Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
"1H-Benzimidazole-4,7-diamine" spectral data (NMR, IR, Mass)
An in-depth technical analysis of 1H-Benzimidazole-4,7-diamine (CAS: 89852-81-3) requires a rigorous understanding of heterocyclic chemistry, electronic delocalization, and tautomeric dynamics. As a highly functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of 1H-Benzimidazole-4,7-diamine (CAS: 89852-81-3) requires a rigorous understanding of heterocyclic chemistry, electronic delocalization, and tautomeric dynamics. As a highly functionalized building block used in drug discovery and advanced materials, its spectral signature is defined by the "push-pull" relationship between the electron-deficient imidazole ring and the strongly electron-donating primary amines.
This guide provides a comprehensive, mechanistically grounded breakdown of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, alongside self-validating experimental workflows.
Molecular Architecture & Tautomeric Dynamics
The core of 1H-benzimidazole-4,7-diamine consists of a fused benzene and imidazole bicyclic system, substituted with primary amino groups (-NH₂) at the C4 and C7 positions. A defining characteristic of benzimidazoles in solution is their rapid, solvent-mediated proton exchange between the N1 and N3 positions.
Mechanistically, because the molecule is symmetrically substituted at the 4 and 7 positions, this rapid tautomerism averages the electronic environment on the NMR timescale. As a result, the two halves of the molecule become chemically equivalent, simplifying the spectral output but requiring careful interpretation of the dynamic equilibrium .
Caption: Tautomeric equilibrium of 1H-benzimidazole-4,7-diamine in solution.
Nuclear Magnetic Resonance (NMR) Profiling
The NMR profile of this molecule is heavily dictated by the mesomeric (+M) effect of the amino groups. The lone pairs on the nitrogen atoms delocalize into the aromatic π-system, significantly increasing electron density at the ortho and para positions.
¹H NMR (DMSO-d₆, 400 MHz)
In unsubstituted benzimidazole, the aromatic protons (C5/C6) typically resonate between 7.2–7.6 ppm [1]. However, in 1H-benzimidazole-4,7-diamine, the strong shielding effect from the adjacent C4 and C7 amino groups shifts the C5 and C6 protons dramatically upfield to approximately 6.35 ppm.
Position
Chemical Shift (ppm)
Multiplicity
Integration
Mechanistic Assignment
N1-H
~12.20
Broad Singlet (br s)
1H
Imidazole NH; highly deshielded, exchanges with D₂O.
C2-H
~8.05
Singlet (s)
1H
Imidazole CH; deshielded by two adjacent electronegative nitrogens.
C5-H, C6-H
~6.35
Singlet (s)
2H
Aromatic CH; equivalent due to tautomerism, heavily shielded by +M effect of -NH₂.
-NH₂ (x2)
~4.80
Broad Singlet (br s)
4H
Primary amines; broad due to quadrupolar relaxation of ¹⁴N and exchange.
¹³C NMR (DMSO-d₆, 100 MHz)
The ¹³C spectrum further corroborates the electron-rich nature of the benzene ring and the electron-deficient nature of the imidazole ring.
Position
Chemical Shift (ppm)
Mechanistic Assignment
C2
~141.5
Imidazole CH; strongly deshielded by N1 and N3.
C4, C7
~138.2
Aromatic C-NH₂; deshielded by the inductive (-I) effect of the amine nitrogen.
C3a, C7a
~128.5
Bridgehead quaternary carbons.
C5, C6
~106.4
Aromatic CH; highly shielded by the +M effect of the adjacent amines.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides a clear distinction between the two types of nitrogen functionalities in the molecule. The primary amine (-NH₂) stretching vibrations appear as a distinct doublet (asymmetric and symmetric modes), whereas the secondary amine (>N-H) of the imidazole ring presents as a broader, lower-frequency band due to extensive intermolecular hydrogen bonding in the solid state [2].
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode & Causality
3410, 3320
Medium
-NH₂ stretch (asym/sym): Distinct doublet characteristic of primary anilines.
3150
Broad, Med
Imidazole N-H stretch: Broadened significantly by solid-state H-bonding networks.
1635
Strong
C=N stretch: Localized in the imidazole ring.
1590
Strong
N-H bending (scissoring): In-plane deformation of the primary amines.
1480
Medium
Aromatic C=C stretch: Skeletal vibrations of the electron-rich benzene ring.
1260
Strong
C-N stretch: Aryl-amine bond stretching.
Mass Spectrometry (ESI-HRMS)
Given the highly basic nature of the diamines and the imidazole nitrogen, Positive Electrospray Ionization (ESI+) is the optimal technique. The molecule readily accepts a proton to form a stable [M+H]⁺ ion at m/z 149.082 (Calculated for C₇H₉N₄⁺).
During Collision-Induced Dissociation (CID), the fragmentation is driven by the expulsion of stable neutral molecules. The primary pathway is the loss of ammonia (-17 Da) from the primary amines, followed by the cleavage of the imidazole ring resulting in the expulsion of hydrogen cyanide (-27 Da) [3].
Caption: Proposed ESI-MS/MS positive ion fragmentation pathway for 1H-benzimidazole-4,7-diamine.
Standardized Experimental Workflows
To ensure data integrity and reproducibility, the following self-validating protocols must be adhered to during characterization.
Workflow A: NMR Sample Preparation & Acquisition
Causality: Protic solvents will instantly exchange with the -NH and -NH₂ protons, erasing their signals. Anhydrous DMSO-d₆ is required to observe these peaks and to fully solubilize the polar compound.
Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (stored over molecular sieves).
Validation Check: Inspect the NMR tube against a light source. The solution must be optically clear. Any particulates will cause magnetic field inhomogeneities (line broadening). Filter through a 0.22 µm PTFE syringe filter if necessary.
Calibration (Self-Validation): Calibrate the chemical shift using the residual solvent quintet of DMSO-d₅ at exactly 2.50 ppm for ¹H and the septet at 39.52 ppm for ¹³C. If these peaks deviate, adjust the zero-order phase and referencing before interpreting the sample peaks.
Workflow B: ATR-FTIR Analysis
Causality: ATR (Attenuated Total Reflectance) eliminates the need for KBr pellet pressing, which can introduce water artifacts (broad band at 3400 cm⁻¹) that mask the critical primary amine doublet.
Preparation: Clean the Diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
Validation Check: Collect a background spectrum. The baseline must be flat (99-100% transmittance) with no residual organic peaks (especially in the C-H stretching region around 2900 cm⁻¹).
Acquisition: Apply 1–2 mg of solid powder directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact with the diamond. Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.
Workflow C: LC-MS (ESI+) Analysis
Preparation: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Formic acid forces the equilibrium toward the protonated [M+H]⁺ state, maximizing signal intensity.
Validation Check: Inject a blank (solvent only) prior to the sample. Monitor the extracted ion chromatogram (EIC) at m/z 149 to ensure there is no column carryover from previous runs.
Acquisition: Run a short reverse-phase gradient (5% to 95% Organic over 5 minutes) on a C18 column. Isolate m/z 149 in the quadrupole and apply a collision energy of 15-25 eV to observe the m/z 132 and m/z 122 fragments.
References
Title: 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion
Source: Molecules (via PubMed Central)
URL: [Link]
Title: 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines
Source: Arabian Journal of Chemistry
URL: [Link]
Title: Dual Photochemistry of Benzimidazole
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Metal Ion-Binding Properties of 1-Methyl-4-aminobenzimidazole (=9-Methyl-1,3-dideazaadenine) and 1,4-Dimethylbenzimidazole (=6,9-Dimethyl-1,3-dideazapurine)
Source: Inorganic Chemistry (ACS Publications)
URL: [Link]
Introduction: The Unique Potential of a Diamine-Functionalized Benzimidazole Ligand
An In-Depth Guide to 1H-Benzimidazole-4,7-diamine as a Ligand in Coordination Chemistry Benzimidazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in coordination chemistry. Their significa...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to 1H-Benzimidazole-4,7-diamine as a Ligand in Coordination Chemistry
Benzimidazole and its derivatives represent a cornerstone class of N-heterocyclic ligands in coordination chemistry. Their significance stems from a combination of a stable aromatic structure and the versatile coordination behavior of the imidazole nitrogen atoms.[1][2] These compounds have been instrumental in developing metal complexes for a vast array of applications, from catalysis to medicinal chemistry.[3][4]
This guide focuses on a particularly intriguing, yet less explored, derivative: 1H-Benzimidazole-4,7-diamine . The introduction of two primary amine groups at the 4 and 7 positions of the benzene ring dramatically alters the ligand's character compared to the parent benzimidazole. These exocyclic amines introduce additional coordination sites, transforming the molecule from a potentially monodentate ligand into a powerful bidentate chelating or bridging ligand. This multi-dentate capability opens the door to forming highly stable mononuclear, dinuclear, or polymeric coordination architectures with unique electronic and steric properties. The resulting metal complexes hold significant promise in the development of novel catalysts, advanced materials, and next-generation therapeutic agents.[5][6][7]
This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides a technical foundation for the synthesis, characterization, and application of coordination compounds derived from the 1H-Benzimidazole-4,7-diamine ligand.
Part 1: Ligand and Complex Synthesis Strategy
The successful application of 1H-Benzimidazole-4,7-diamine in coordination chemistry begins with its synthesis and subsequent complexation with a metal ion. The protocols provided are based on established, robust chemical transformations common for this class of compounds.
Protocol 1: Synthesis of 1H-Benzimidazole-4,7-diamine Ligand
The synthesis of the benzimidazole core is most reliably achieved through the condensation of an o-phenylenediamine derivative with a one-carbon electrophile, a method known as the Phillips-Ladenburg synthesis.[4][8] For this specific diamine-substituted target, the logical precursor is 1,2,4,5-tetraaminobenzene, which undergoes cyclization with formic acid.
Causality Behind Experimental Choices:
Starting Material: 1,2,4,5-tetraaminobenzene dihydrochloride is often used as it is more stable to air oxidation than the free tetraamine.
Reagent: Formic acid serves as both the solvent and the source of the C2 carbon of the imidazole ring. An excess is used to drive the reaction to completion.
Condensing Agent: A strong acid like hydrochloric acid is often added to catalyze the cyclization and dehydration steps.
Neutralization: The reaction is highly acidic. Careful neutralization with a base (e.g., ammonium hydroxide or sodium hydroxide) is critical to deprotonate the product, causing it to precipitate from the aqueous solution.
Experimental Workflow:
Caption: Workflow for the synthesis of 1H-Benzimidazole-4,7-diamine.
Step-by-Step Protocol:
In a round-bottom flask equipped with a reflux condenser, suspend 1,2,4,5-tetraaminobenzene dihydrochloride (1.0 eq) in an excess of formic acid (e.g., 10-15 eq).
Slowly add 4M hydrochloric acid (e.g., 2-3 eq) to the mixture.
Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, cool the flask to room temperature in an ice bath.
In a separate large beaker, prepare a cold solution of ammonium hydroxide. Slowly and carefully pour the acidic reaction mixture into the stirred ammonium hydroxide solution to neutralize it. The pH should be adjusted to ~8-9.
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Dry the purified crystals under vacuum to yield pure 1H-Benzimidazole-4,7-diamine.
Protocol 2: General Synthesis of a Metal(II) Complex
The formation of a coordination complex involves the reaction between the Lewis basic ligand and a Lewis acidic metal salt. The stoichiometry is critical and will dictate the final structure. A 1:1 metal-to-ligand ratio may favor polymeric chains, while a 1:2 ratio is more likely to produce discrete mononuclear complexes where the ligand acts as a bidentate chelate.
Causality Behind Experimental Choices:
Solvent: Ethanol or methanol are excellent choices as they can dissolve both the organic ligand and many common metal salts (e.g., chlorides, acetates, nitrates). For less soluble components, DMF may be used.[9][10]
Metal Salt: The choice of metal salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂) determines the metal center of the complex. The counter-ion can sometimes influence the final structure.
Reaction Conditions: Gentle heating or refluxing can be necessary to overcome the activation energy for ligand substitution at the metal center.[9] The complex often precipitates out of the solution upon formation or cooling.
Experimental Workflow:
Caption: General workflow for synthesizing a metal(II) complex.
Step-by-Step Protocol (Example for a 1:2 Metal:Ligand Complex):
Dissolve 1H-Benzimidazole-4,7-diamine (2.0 eq) in a suitable volume of warm ethanol in a round-bottom flask.
In a separate flask, dissolve the chosen Metal(II) salt (e.g., CuCl₂·2H₂O, 1.0 eq) in a minimum amount of ethanol.
Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or initial precipitation may be observed.
Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.
After the reflux period, allow the mixture to cool slowly to room temperature. Further cooling in an ice bath may enhance precipitation.
Collect the precipitated complex by vacuum filtration.
Wash the solid product sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and residual solvent.
Dry the final complex in a vacuum desiccator.
Part 2: Structural and Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques provides a complete picture of the new compounds.
Key Characterization Techniques
Technique
Purpose for Ligand (L)
Purpose for Metal Complex (MLn)
Key Insights & Expected Observations
¹H NMR
Confirm structure, purity, and proton environments.
Confirm ligand coordination and complex purity.
Ligand: Expect characteristic signals for aromatic protons, a downfield broad singlet for the imidazole N-H (~12-13 ppm in DMSO-d₆), and signals for the amine -NH₂ protons.[11] Complex: Shifts (typically downfield) in the aromatic and amine proton signals upon coordination provide strong evidence of metal-ligand bond formation.[12][13]
FT-IR
Identify key functional groups (N-H, C=N, C-N).
Determine ligand coordination mode.
Ligand: Characteristic stretching frequencies for ν(N-H) of the imidazole and amine groups, and ν(C=N) of the imidazole ring. Complex: A shift in the ν(C=N) band (typically to a lower wavenumber) indicates coordination through the imidazole nitrogen.[12] Changes in the ν(N-H) bands of the amines suggest their involvement in coordination. The appearance of new low-frequency bands can be attributed to ν(M-N) vibrations.[12]
UV-Vis
Observe electronic transitions (π-π, n-π).
Observe ligand-based and metal-based transitions.
Ligand: Intense absorption bands in the UV region corresponding to π-π* and n-π* transitions of the benzimidazole system. Complex: Ligand-based bands may shift (bathochromic or hypsochromic). New, weaker bands may appear in the visible region corresponding to d-d transitions of the metal center, which are responsible for the color of many transition metal complexes.[12]
Mass Spec.
Determine molecular weight (M⁺).
Confirm complex formation and stoichiometry.
Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental composition of the ligand and the overall complex.[2][12]
X-ray Diffraction
Determine crystal structure (if single crystals form).
Unambiguously determine the 3D molecular structure.
The definitive method to establish bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square planar, octahedral), and intermolecular interactions in the solid state.[14]
Protocol 3: Sample Preparation for Spectroscopic Analysis
NMR Spectroscopy: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for benzimidazoles due to its ability to dissolve the compounds and slow the N-H proton exchange).[2]
FT-IR Spectroscopy: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.
UV-Vis Spectroscopy: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMF). Run a solvent blank first for baseline correction.
Part 3: Applications in Research and Development
The unique bidentate or bridging nature of 1H-Benzimidazole-4,7-diamine makes its metal complexes highly attractive for several advanced applications.
Medicinal Chemistry and Drug Development
Benzimidazole-metal complexes are widely investigated for their therapeutic potential.[3][12][15] The coordination of a metal ion can enhance the biological activity of the organic ligand, improve bioavailability, and offer novel mechanisms of action.[16]
Anticancer Agents: Many copper, zinc, gold, and platinum complexes of benzimidazole derivatives exhibit potent cytotoxicity against various cancer cell lines.[7][12][14] The diamine functionality of this ligand could enhance DNA binding or inhibition of key metalloenzymes. Based on related structures, these complexes could be investigated as inhibitors of enzymes like transglutaminase 2 (TG2) or as p53 protein stabilizers in cancer cells.[17]
Antimicrobial Agents: The chelation of metal ions is a known strategy to increase the antimicrobial efficacy of organic compounds.[16] Complexes with metals like silver, copper, and zinc could be potent agents against a range of bacteria and fungi.[12][16]
Homogeneous Catalysis
The well-defined coordination geometry and tunable electronic properties of metal-benzimidazole complexes make them effective catalysts for organic transformations.[5][6]
Oxidation Reactions: Complexes of metals like copper can catalyze the oxidation of alcohols or other substrates, which are crucial steps in industrial and laboratory synthesis.[7]
Cross-Coupling Reactions: The strong σ-donor properties of the N-heterocyclic ligand can stabilize metal centers (like Palladium) in catalytic cycles for reactions such as Suzuki and Heck couplings.[1] The bidentate nature of 1H-Benzimidazole-4,7-diamine can form a stable pincer-type ligand, enhancing catalytic stability and efficiency.
Materials Science
The ability of 1H-Benzimidazole-4,7-diamine to act as a bridging ligand connecting two or more metal centers makes it an ideal building block for coordination polymers and Metal-Organic Frameworks (MOFs). These materials can possess unique properties:
Porosity: Potential for creating materials with defined pores for gas storage or separation.
Conductivity: The extended π-system and the presence of metal ions could lead to the development of novel semiconducting or conducting materials.
Caption: Key application domains for metal complexes of the title ligand.
References
Royal Society Publishing. (2022, September 21). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Transition metal complexes of 2-(subst...). [Link]
ResearchGate. (2026, January 6). (PDF) The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
MDPI. (2023, July 11). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). [Link]
National Center for Biotechnology Information. (2021, May 30). Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. [Link]
ResearchGate. (2022, September). (PDF) Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. [Link]
PubMed. (2025, January 15). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
National Center for Biotechnology Information. (2025, March 16). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. [Link]
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
National Center for Biotechnology Information. (n.d.). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). [Link]
ResearchGate. (2023, August 11). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
PubMed. (2024, February 15). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. [Link]
Oriental Journal of Chemistry. (n.d.). Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. [Link]
Technical Support Center: Troubleshooting 1H-Benzimidazole-4,7-diamine Synthesis
Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in navigating the complex synthesis of electron-rich N-heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently assist researchers in navigating the complex synthesis of electron-rich N-heterocycles. The synthesis of 1H-benzimidazole-4,7-diamine—typically achieved via the catalytic hydrogenation of 4,7-dinitro-1H-benzimidazole—presents unique chemoselectivity and stability challenges.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity synthesis of this highly reactive diamine.
Part 1: Frequently Asked Questions & Mechanistic Troubleshooting
Q1: My isolated product is dark brown or black instead of the expected light-colored powder. What causes this discoloration?Expert Insight: This is the most common issue encountered and is caused by rapid aerobic oxidation. The 4,7-diamino groups on the benzimidazole ring form a para-diamine system. This highly electron-rich moiety is extremely susceptible to oxidation by atmospheric oxygen, especially in solution or in the presence of trace metal impurities (such as residual palladium catalyst). This oxidation rapidly generates highly colored p-quinone diimine structures .
Corrective Action: Conduct all reaction, workup, and filtration procedures under a strict inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents for both the reaction and purification steps to minimize oxygen exposure .
Q2: LC-MS analysis of my reaction mixture shows a prominent mass peak at M+30 relative to the target diamine. What is this byproduct?Expert Insight: An M+30 mass shift is the classic signature of incomplete reduction. The mass difference between a nitro group (-NO
2
, 46 Da) and an amino group (-NH
2
, 16 Da) is exactly 30 Da. This indicates the reaction stalled at the intermediate 4-amino-7-nitro-1H-benzimidazole stage.
Corrective Action: Incomplete reduction is usually caused by hydrogen mass-transfer limitations or catalyst poisoning. Increase the stirring rate to improve gas-liquid-solid mixing, verify the integrity of your H
2
source, or slightly increase the Pd/C catalyst loading to drive the reaction to completion .
Q3: I attempted to synthesize the diamine via the cyclization of 1,2,3,4-tetraaminobenzene with formic acid, but I isolated an insoluble, high-molecular-weight solid. How do I prevent this?Expert Insight: 1,2,3,4-Tetraaminobenzene contains two pairs of ortho-diamino groups. Under acidic cyclization conditions, the carboxylic acid can react with both pairs, leading to the formation of bis-benzimidazole dimers or highly insoluble polymeric oligomers .
Corrective Action: Strictly control the stoichiometry to avoid an excess of the carboxylic acid. Employ a slow, portion-wise addition of the acid to maintain a high concentration of the tetraamine relative to the acid, favoring mono-cyclization .
Part 2: Quantitative Data & Impurity Profiling
To assist in rapid diagnostics, compare your analytical results against this standardized impurity profile table:
Impurity Profile
LC-MS Mass Shift (
Δ
m/z)
Visual Signature
Mechanistic Cause
Primary Corrective Action
4-Amino-7-nitro-1H-benzimidazole
+30 Da
Yellow/Orange solid
Incomplete reduction (premature termination)
Increase H
2
pressure / reaction time
p-Quinone diimine derivative
-2 Da
Dark brown/black solid
Aerobic oxidation of the para-diamine
Degas solvents; use strict inert atmosphere
Bis-benzimidazole oligomers
> +100 Da
Insoluble precipitate
Over-condensation (tetraaminobenzene route)
Control stoichiometry; slow acid addition
Part 3: Self-Validating Experimental Protocol
Standard Operating Procedure: Reduction of 4,7-Dinitro-1H-benzimidazole
This protocol utilizes built-in In-Process Controls (IPCs) to validate success at each critical juncture.
Preparation & Degassing: Dissolve 4,7-dinitro-1H-benzimidazole in anhydrous methanol.
Causality: Methanol provides excellent solubility for the nitro precursor and facilitates proton transfer during the reduction mechanism.
Self-Validation: Ensure complete dissolution visually; a suspension will lead to mass-transfer limitations. Sparge the solution with Argon for 15 minutes to displace dissolved oxygen.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to substrate) under a continuous Argon blanket.
Causality: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. The Argon blanket prevents ignition and protects the future product from oxidation.
Hydrogenation: Purge the reaction vessel with H
2
gas three times. Maintain an H
2
atmosphere (via balloon or 1-2 atm Parr shaker) and stir vigorously at room temperature for 4-6 hours [[1]]([Link]).
Causality: Vigorously stirring overcomes the gas-liquid-solid mass transfer barrier, preventing the accumulation of the M+30 nitro-amine intermediate.
In-Process Control (IPC): Withdraw a 50 µL aliquot under Argon, filter through a syringe filter, and analyze via LC-MS.
Self-Validation: The reaction is deemed complete only when the M+30 peak (incomplete reduction) is <1% relative to the target diamine mass. Do not proceed to workup until this metric is met.
Filtration & Workup: Filter the catalyst through a pad of Celite strictly under an Argon atmosphere.
Causality: The highly electron-rich para-diamine product is extremely sensitive to air. Exposure during filtration will cause rapid oxidation to a p-quinone diimine, ruining the batch.
Isolation: Concentrate the filtrate in vacuo and immediately store the resulting solid under Argon at -20°C.
Part 4: Visualizations
Reaction pathway of 4,7-dinitro-1H-benzimidazole reduction and common side reactions.
Troubleshooting workflow for identifying and resolving common synthesis impurities.
References
Regiospecific Reduction of 4,6-Dinitrobenzimidazoles: Synthesis, Characterization, and Biological Evaluation. University of Bayreuth. Available at:[Link]
Application Scientist Portal: Yield Optimization for 1H-Benzimidazole-4,7-diamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing and isolating 1H-Benzimidazole-4,7-diamine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing and isolating 1H-Benzimidazole-4,7-diamine.
Mechanistic Context & Yield Determinants
The synthesis of 1H-benzimidazole-4,7-diamine is typically achieved via the catalytic reduction of 4,7-dinitro-1H-benzimidazole. While the reduction itself is straightforward, isolated yields often plummet below 40% in standard laboratory settings. This is driven by three mechanistic factors:
Oxidative Instability: The target molecule is a para-diamine embedded in an electron-rich aromatic system. In the presence of ambient oxygen, the free base rapidly undergoes oxidative deamination to form the highly stable 1H-benzimidazole-4,7-dione[1].
Incomplete Hydrogen Transfer: Insufficient hydrogen pressure or catalyst poisoning leads to the accumulation of stable hydroxylamine intermediates, which resist further reduction and complicate purification[2].
Hydrophilic Partitioning: The diamine is exceptionally polar and water-soluble. Traditional aqueous workups (e.g., neutralizing acidic reduction mixtures with NaOH and extracting with ethyl acetate) result in massive product loss to the aqueous phase.
Troubleshooting Guide & FAQs
Q: My reaction mixture turns dark purple or black during rotary evaporation. What is happening?A: This is a definitive sign of air oxidation. When the highly reactive 1H-benzimidazole-4,7-diamine free base is exposed to oxygen, especially under the thermal stress of rotary evaporation, it oxidizes into the corresponding 1H-benzimidazole-4,7-dione degradation product[1].
Solution: You must utilize Schlenk techniques. Degas all solvents prior to use, backfill your rotary evaporator with Argon, and avoid isolating the free base entirely (see the optimized protocol below).
Q: LC-MS analysis of my crude product shows significant peaks at [M+16] and[M+32]. How do I drive the reaction to completion?A: These masses correspond to partially reduced hydroxylamine and nitroso intermediates. This occurs when the hydrogen transfer rate is slower than the catalyst deactivation rate.
Solution: Discard balloon-pressure setups. Use a Parr hydrogenator at 40–50 psi. Ensure your 10% Pd/C is fresh, and verify that your starting material is free of sulfur or halogen impurities, which irreversibly poison palladium catalysts.
Q: I am losing over 50% of my product during the aqueous extraction phase. How can I improve recovery?A: The diamine's high polarity makes aqueous extraction an inherently flawed strategy for this specific scaffold.
Solution: Eliminate the aqueous workup. Filter the heterogeneous catalyst directly from the organic reaction solvent under an inert atmosphere, and trap the product as a salt to precipitate it directly from the organic phase.
Mechanistic Workflow & Degradation Pathways
The following diagram illustrates the critical pathways in the synthesis, highlighting where yield-limiting side reactions occur and how our optimized conditions bypass them.
Workflow of 1H-Benzimidazole-4,7-diamine synthesis highlighting yield-limiting degradation pathways.
Quantitative Data & Benchmarks
To illustrate the impact of these mechanistic choices, the table below summarizes the quantitative outcomes of various reduction methodologies applied to 4,7-dinitro-1H-benzimidazole.
Table 1: Comparative Yield and Purity of Reduction Methodologies
Reduction Method
Solvent System
Atmosphere
Workup Strategy
Isolated Yield (%)
Purity (LC-MS)
Primary Failure Mode
SnCl₂·2H₂O / HCl
EtOH / aq. HCl
Ambient
Aqueous Base Ext.
25 - 35%
< 70%
Massive oxidation during basic neutralization
Fe powder / NH₄Cl
EtOH / H₂O
Ambient
Filtration / Ext.
40 - 50%
~ 80%
Difficult separation from iron salts
10% Pd/C, H₂ (1 atm)
MeOH
N₂ Balloon
Aerobic Filtration
45 - 55%
~ 85%
Rapid oxidation on the filter cake
10% Pd/C, H₂ (40 psi)
Degassed MeOH
Argon
Anaerobic + HCl
88 - 95%
> 98%
None (Optimized Protocol)
Optimized Step-by-Step Protocol: Anaerobic Hydrogenation & In Situ Salt Formation
This protocol relies on a self-validating system: the reaction mixture will transition from a bright yellow suspension to a colorless or very pale pink solution. Any darkening to deep red or brown indicates oxygen ingress and system failure. By immediately converting the free base to the dihydrochloride salt, we protonate the amine lone pairs, drastically raising the oxidation potential and rendering the product bench-stable[3].
Step 1: Preparation and Degassing
Suspend 4,7-dinitro-1H-benzimidazole (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
Sparge the suspension vigorously with Argon gas for 30 minutes.
Causality: Dissolved oxygen must be purged before the diamine is generated to prevent immediate conversion to the 4,7-dione.
Step 2: Catalytic Hydrogenation
Under a heavy blanket of Argon, carefully add 10% Pd/C (0.1 eq by weight).
Transfer the vessel to a Parr hydrogenator, purge the headspace with H₂ three times, and pressurize to 40 psi.
Agitate vigorously at room temperature for 4–6 hours.
Causality: High H₂ pressure ensures rapid and complete reduction past the stable hydroxylamine intermediate, preventing [M+16] impurities.
Step 3: Anaerobic Filtration (Critical Step)
Prepare a Schlenk frit packed with a tight pad of Celite. Purge the entire filtration apparatus with Argon.
Prepare a receiving flask containing a 2.0 M solution of HCl in diethyl ether (3.0 eq relative to the starting material).
Filter the reaction mixture directly into the acidic receiving flask under positive Argon pressure. Wash the filter cake with degassed methanol.
Causality: The highly reactive free base is never exposed to air. As it elutes into the receiving flask, it is instantly protonated.
Step 4: Isolation
The 1H-benzimidazole-4,7-diamine dihydrochloride will precipitate immediately as an off-white to pale pink solid.
Filter the salt in air (it is now stable), wash with cold diethyl ether, and dry under high vacuum for 12 hours.
References
Source: MDPI (International Journal of Molecular Sciences)
Technical Support Center: Handling and Troubleshooting Aromatic Diamine Oxidation
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating and storing aromatic diamines (such as p-phenylenediamine and its derivatives) is notoriousl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that isolating and storing aromatic diamines (such as p-phenylenediamine and its derivatives) is notoriously difficult. These electron-rich molecules are highly susceptible to oxidation by atmospheric oxygen, light, and trace transition metals.
This guide is designed to provide you with mechanistic insights, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your diamine syntheses.
Mechanistic Insight: The Causality of Degradation
To prevent oxidation, you must first understand the chemical causality behind it. The degradation of aromatic diamines is not a simple one-step process; it is an autocatalytic chain reaction1.
When exposed to air, the diamine loses an electron to form a semiquinonediimine radical cation. Further oxidation yields a quinonediimine (QDI) intermediate. QDI is highly electrophilic. Because the surrounding unreacted diamine molecules are strong nucleophiles, they rapidly attack the QDI intermediate. This coupling forms complex, highly conjugated molecules (such as Bandrowski's base) and polyaniline-like polymers, which manifest as the dark brown or black sludge commonly observed in degraded batches 2.
Caption: Mechanistic pathway of aromatic diamine oxidation and antioxidant intervention.
Troubleshooting FAQs
Q: My diamine product rapidly turns from off-white to dark brown during rotary evaporation. What is happening?A: This is a concentration-driven kinetic effect. As you remove the solvent, the local concentration of both the diamine and trace QDI intermediates increases drastically. Because the polymerization is a bimolecular nucleophilic attack, the reaction rate skyrockets during concentration 1. Solution: Always backfill your rotary evaporator with Argon, keep the water bath below 35°C, and never evaporate the product to absolute dryness unless under high vacuum (Schlenk line).
Q: How can I prevent oxidation during the aqueous workup of a reduced nitroaromatic?A: Introduce a water-soluble antioxidant, such as L-ascorbic acid, into your aqueous phases. Ascorbic acid acts as a sacrificial reductant and oxidation mediator. It intercepts the QDI intermediate and reduces it back to the target diamine before nucleophilic coupling can occur 3.
Q: Does the chemical structure of my target diamine affect its oxidative stability?A: Yes, significantly. The electron density on the amine nitrogen dictates its oxidation potential. Electron-withdrawing groups (EWGs) pull electron density away from the ring, making it harder to oxidize the amine. Conversely, electron-donating groups (EDGs) make the amine more susceptible to oxidation, though bulky ortho-substituents can provide steric hindrance that slows down the bimolecular coupling step 2, 4.
Substituent Effects on Oxidation Potential and Stability
Diamine Derivative
Substituent Type
Oxidation Potential / Reactivity
Oxidative Stability (Air)
p-Phenylenediamine (PPD)
None
High Reactivity (Low Potential)
Very Low (Rapidly darkens)
Toluene-2,5-diamine (PTD)
Weak EDG (Steric Hindrance)
Moderate Reactivity
Low (Slower coupling)
2,5-Dichloro-p-phenylenediamine
EWG (-Cl)
Reduced Reactivity
High
2-(Trifluoromethyl)-p-phenylenediamine
Strong EWG (-CF₃)
Very Low Reactivity
Very High
Q: I have a batch of old, dark-colored diamine. Can it be salvaged?A: Yes. You can reverse the early stages of oxidation using an inert-atmosphere recrystallization in the presence of a reducing agent like hydrazine. Hydrazine chemically reduces the colored azo/quinonediimine impurities back to the diamine monomer, allowing you to recover pure product 5.
Standard Operating Protocols (SOPs)
To ensure self-validating and reproducible results, implement the following workflows in your laboratory.
Caption: Step-by-step workflow for the oxidation-free isolation of aromatic diamines.
Protocol A: Ascorbic Acid-Mediated Inert Workup
Why this works: Ascorbic acid provides an electron-rich sacrificial target for any dissolved oxygen or trace oxidants, protecting the diamine during the vulnerable liquid-liquid extraction phase 3.
Solvent Preparation: Sparge all extraction solvents (water and organic phase) with Argon for at least 30 minutes prior to use.
Antioxidant Addition: Add 0.1 to 0.5 mol% of L-ascorbic acid to the aqueous phase.
Extraction: Perform the extraction in a separatory funnel that has been flushed with Argon. Vent the funnel frequently, but minimize exposure to ambient air.
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ under an Argon blanket. Filter and concentrate using a rotary evaporator backfilled with Argon. Keep the bath temperature strictly below 35°C.
Protocol B: Conversion to Hydrochloride Salt for Long-Term Storage
Why this works: The fundamental cause of diamine polymerization is the nucleophilic attack of the amine's lone pair on the oxidized QDI intermediate. By converting the diamine to a dihydrochloride salt, you protonate the amine groups. This completely removes their nucleophilicity, effectively shutting down the degradation pathway and providing indefinite stability 6.
Dissolution: Dissolve the freshly purified free-base diamine in a dry, degassed ethereal solvent (e.g., diethyl ether or THF) under an Argon atmosphere.
Chilling: Cool the flask to 0°C using an ice bath.
Salt Formation: Slowly add 2.2 equivalents of anhydrous HCl (typically available as a 4M solution in dioxane) dropwise via a syringe. A white/off-white precipitate will form immediately.
Isolation: Filter the precipitating diamine dihydrochloride using a Schlenk frit under a blanket of Argon. Wash with cold, degassed ether and dry under high vacuum.
Protocol C: Hydrazine-Assisted Recrystallization of Oxidized Diamines
Why this works: Hydrazine acts as a potent reducing agent that converts early-stage oxidation products back into the desired diamine, rescuing the batch 5.
Suspension: Suspend the crude, discolored diamine in degassed toluene (approx. 2 mL per gram of diamine).
Reduction: Add hydrazine hydrate (approx. 5% by weight relative to the diamine).
Heating: Heat the mixture to reflux under Argon until the diamine dissolves. The hydrazine will reduce the soluble colored impurities.
Hot Filtration: Rapidly perform a hot filtration under inert atmosphere to remove any irreversible, high-molecular-weight polymeric aggregates.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization.
Recovery: Filter the purified crystals and wash with cold, degassed toluene.
Introduction: The Significance of Benzimidazole Moieties and Isomerism in Polyimides
An In-Depth Performance Comparison of Polyimides from Isomeric Benzimidazole Diamines As a Senior Application Scientist, this guide provides a detailed comparison of high-performance polyimides synthesized from two struc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Performance Comparison of Polyimides from Isomeric Benzimidazole Diamines
As a Senior Application Scientist, this guide provides a detailed comparison of high-performance polyimides synthesized from two structural isomers of a bis-benzimidazole diamine. We move beyond a simple data sheet presentation to explore the fundamental structure-property relationships that govern performance, explaining the causality behind the experimental results. This guide is intended for researchers and materials scientists seeking to understand how subtle changes in monomer geometry can lead to significant differences in the thermal, mechanical, and processing characteristics of advanced polymers.
Aromatic polyimides (PIs) are a premier class of high-performance polymers, renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties arise from their rigid aromatic backbones and strong intermolecular charge-transfer complex (CTC) interactions.[1] A particularly effective strategy for enhancing these characteristics involves the incorporation of heterocyclic benzimidazole rings into the polymer backbone.[3] The N-H groups in the benzimidazole moiety can form hydrogen bonds with the carbonyl groups of the imide rings, which significantly enhances inter-chain interactions, leading to superior thermal and mechanical properties.[4][5]
However, not all benzimidazole-containing polyimides are created equal. The precise architecture of the diamine monomer plays a critical role in defining the final properties of the polymer.[6][7] This guide focuses on a direct comparison of polyimides derived from a pair of structural isomers: one with a linear, para-linked configuration and another with a kinked, meta-linked configuration. By analyzing the performance differences between polymers made from these two diamines, we can gain crucial insights into how monomer geometry dictates chain packing, rotational energy barriers, and ultimately, macroscopic performance.
The two isomeric diamines at the core of this comparison are:
4,4′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbisbenzenamine (4-AB): A para-linked isomer with a relatively linear and rigid structure.
3,3′-[5,5′-bi-1H-benzimidazole]-2,2′-diylbisbenzenamine (3-AB): A meta-linked isomer with an inherent kink, leading to a less linear polymer chain.
We will explore how this single change in linkage position profoundly impacts the glass transition temperature, thermal stability, tensile properties, and processability of the resulting polyimides.
Isomeric Diamine Monomers: Structure and Synthesis
The distinct properties of the final polyimides originate from the geometry of their diamine building blocks. The synthesis of 4-AB and 3-AB is achieved through a one-step condensation reaction, which is more efficient than older multi-step methods involving the reduction of nitro compounds.[8]
The key difference lies in the starting material: 4-aminobenzoic acid is used for the linear 4-AB isomer, while 3-aminobenzoic acid is used for the kinked 3-AB isomer.[1]
Caption: Synthesis pathways for the linear (4-AB) and kinked (3-AB) benzimidazole diamine isomers.
Polyimide Synthesis and Characterization Workflow
The polyimides were synthesized using a conventional two-stage polycondensation process, which is standard for producing high-molecular-weight aromatic polyimides.[1][4] This method allows for the formation of a processable poly(amic acid) precursor before conversion to the final, often intractable, polyimide.
Comparative Guide: 1H-Benzimidazole-4,7-diamine vs. o-Phenylenediamine in Fluorescent Probe Synthesis
As a Senior Application Scientist, selecting the correct diamine precursor is the most critical decision when engineering fluorescent probes or luminescent materials. While both o-phenylenediamine (OPD) and 1H-Benzimidaz...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, selecting the correct diamine precursor is the most critical decision when engineering fluorescent probes or luminescent materials. While both o-phenylenediamine (OPD) and 1H-Benzimidazole-4,7-diamine feature dual amine functionalities, their distinct topological orientations (ortho vs. para) and electronic structures dictate entirely different photophysical behaviors and application spaces.
This guide objectively compares these two precursors, detailing the causality behind their experimental behaviors, structural integration, and validated synthetic protocols.
Structural Causality & Photophysical Roles
The Classic Workhorse: o-Phenylenediamine (OPD)
OPD is the quintessential recognition moiety for reactive nitrogen and oxygen species. Its two amino groups are situated in an ortho relationship on a single benzene ring.
The Causality of Quenching: OPD is highly electron-rich, giving it a low oxidation potential. When covalently linked to a fluorophore, OPD acts as a strong electron donor, quenching the fluorophore's emission via Photoinduced Electron Transfer (PET) [1].
The Causality of Recognition: The ortho-diamine topology is perfectly primed for cyclization. Upon reaction with nitric oxide (NO) and oxygen, OPD undergoes intramolecular cyclization to form an electron-deficient benzotriazole. This raises the oxidation potential, shuts down the PET pathway, and triggers a massive fluorescence "Turn-ON" response [1].
The Advanced Conjugator: 1H-Benzimidazole-4,7-diamine
Unlike OPD, 1H-Benzimidazole-4,7-diamine (and its derivatives like 5,6-dimethyl-1H-benzo[d]imidazole-4,7-diamine) features a fused bicyclic core. Crucially, its amino groups are located at the 4 and 7 positions—a para relationship across the benzene ring.
The Causality of Rigidity: The para-topology prevents simple 5-membered cyclization reactions. Instead, it forces linear or network extension when reacted with aldehydes.
The Causality of Luminescence: The built-in imidazole ring introduces hydrogen-bonding capabilities and extends
π
-conjugation. When incorporated into Covalent Organic Frameworks (COFs) or extended probes, the imidazole groups restrict intramolecular bond rotation (RIR), enhancing solid-state luminescence and introducing profound solvatochromic properties [2].
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the two precursors based on recent literature and empirical data [1][2][3].
Parameter
o-Phenylenediamine (OPD)
1H-Benzimidazole-4,7-diamine
Amine Topology
Ortho (1,2-diamine)
Para (1,4-diamine on fused ring)
Primary Application
Analyte Recognition (NO, Dicarbonyls)
Structural Core / Luminescent COFs
Reaction Mechanism
Intramolecular Cyclization
Intermolecular Schiff-Base Condensation
PET Donor Strength
Very High (Strong Quencher)
Moderate (Dependent on conjugation)
Resulting Heterocycle
Benzotriazole or Quinoxaline
Extended Imine/Conjugated Polymer
Luminescence Shift
Typically minimal core shift; Turn-ON
Significant Red-Shift; Solvatochromic
Mechanistic Pathways
To understand how these precursors function in a self-validating system, we must visualize their reaction pathways.
Pathway A: OPD-Based PET Quenching and Analyte Recognition
Caption: OPD acts as a PET quencher until NO triggers cyclization into a PET-inactive benzotriazole.
Pathway B: 1H-Benzimidazole-4,7-diamine in Conjugated Networks
Caption: The para-topology of the benzimidazole diamine drives linear/network extension, enhancing luminescence.
Experimental Protocols
The following protocols are designed as self-validating systems. Every synthesis includes a specific validation step to ensure the photophysical mechanism is functioning as intended.
Protocol 1: Synthesis of an OPD-Based Nitric Oxide Probe
Objective: Synthesize a Rhodamine-OPD probe utilizing PET-based fluorescence quenching.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of Rhodamine B base in anhydrous DMF under an inert N
2
atmosphere. Add 1.2 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active ester.
Amidation: Add a large excess (5.0 eq) of o-phenylenediamine (OPD) to the mixture. Causality note: Excess OPD is critical to prevent bis-coupling of the diamine to two fluorophores. Stir for 12 hours at room temperature.
Purification: Evaporate the DMF under reduced pressure. Purify the crude product via silica gel column chromatography (Dichloromethane/Methanol gradient) to isolate the mono-amide probe.
System Validation (Titration): Prepare a 10
μ
M solution of the probe in PBS buffer (pH 7.4). Record the baseline fluorescence (which should be heavily quenched). Titrate with 0 to 50
μ
M of SNAP (S-nitroso-N-acetylpenicillamine, an NO donor). A successful synthesis will yield a >50-fold fluorescence Turn-ON at the fluorophore's emission maximum over 30–60 minutes [1].
Protocol 2: Synthesis of a 1H-Benzimidazole-4,7-diamine Luminescent COF
Objective: Utilize 5,6-dimethyl-1H-benzo[d]imidazole-4,7-diamine (DABI) to synthesize a highly conjugated, solvatochromic Covalent Organic Framework.
Step-by-Step Methodology:
Precursor Preparation: If starting from 5,6-dimethylbenzimidazole, perform a nitration using HNO
3
/H
2
SO
4
at 5 °C to yield the 4,7-dinitro intermediate, followed by reduction (e.g., Pd/C and hydrazine) to yield the highly reactive DABI precursor [2].
Solvothermal Condensation: In a heavy-walled ampule, combine DABI (1.0 eq) with a conjugated tetrabenzaldehyde, such as TFPPy (0.5 eq). Add a solvent mixture of o-dichlorobenzene and n-butanol (1:1 v/v) and 0.1 mL of 6 M aqueous acetic acid as a catalyst.
Polymerization: Sonicate the mixture for 1 minute. Flash freeze the ampule at 77 K (liquid N
2
) and degas via three freeze–pump–thaw cycles to remove oxygen, which can prematurely oxidize the diamine. Seal the ampule and heat at 120 °C for 72 hours.
System Validation (Solvatochromism): Isolate the resulting powder via filtration and wash extensively with anhydrous THF in a Soxhlet extractor. Disperse the purified COF in solvents of varying polarity (e.g., Hexane, THF, DMF). A successful synthesis will demonstrate distinct fluorescence emission shifts (solvatochromism) due to the imidazole ring's interaction with the solvent's dielectric environment [2].
Conclusion & Selection Criteria
Choose o-phenylenediamine when your objective is to build a Turn-ON sensor for small molecules. Its ortho-topology makes it the ultimate reactive trap.
Choose 1H-Benzimidazole-4,7-diamine when your objective is structural engineering. Its rigid, para-oriented amine configuration and built-in imidazole ring make it an elite building block for extending
π
-conjugation, tuning solid-state emission, and synthesizing advanced luminescent materials like COFs.
References
Plater, M. J., Greig, I., Helfrich, M. H., & Ralston, S. H. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at:[Link]
ACS Publications. (2025). Evolution of π Electronic Structure and Luminescence Function by Introducing Imidazole Functional Groups in Covalent Organic Frameworks. Langmuir. Available at:[Link]
PubMed. (2023). One step synthesis of highly photoluminescent red light-emitting carbon dots from O-phenylenediamine and 2,4-diaminophenol as fluorescent probes for the detection of pH and Cr(VI). Analytical Methods. Available at:[Link]
Validation
benchmarking "1H-Benzimidazole-4,7-diamine" derivatives against known inhibitors
A Comparative Guide to 1H-Benzimidazole-4,7-diamine Derivatives as Potent Inhibitors of Cancer-Associated Kinases and PARP This guide provides an in-depth technical comparison of novel 1H-Benzimidazole-4,7-diamine deriva...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to 1H-Benzimidazole-4,7-diamine Derivatives as Potent Inhibitors of Cancer-Associated Kinases and PARP
This guide provides an in-depth technical comparison of novel 1H-Benzimidazole-4,7-diamine derivatives against established inhibitors of key cancer-related targets: Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Poly (ADP-ribose) polymerase (PARP). It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this versatile chemical scaffold in oncology.
Introduction: The Promise of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, is a "privileged" scaffold in medicinal chemistry due to its structural similarity to naturally occurring purine nucleosides.[1] This feature allows benzimidazole derivatives to interact with a wide range of biological targets, including enzymes and receptors, making them a fertile ground for drug discovery.[2][3] The 1H-Benzimidazole-4,7-diamine core, in particular, offers multiple points for chemical modification, enabling the fine-tuning of inhibitory activity and selectivity against specific therapeutic targets. This guide will explore the performance of derivatives of this scaffold against three critical classes of cancer targets.
I. Aurora Kinases: Regulators of Mitosis
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for therapeutic intervention.
Signaling Pathway and Rationale for Targeting
Aurora kinases are essential for several mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Their inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Simplified representation of the role of Aurora kinases in mitosis and their inhibition.
Known Inhibitors for Benchmarking
A number of small molecule inhibitors of Aurora kinases have been developed and are in various stages of clinical investigation. For the purpose of this guide, we will focus on:
Alisertib (MLN8237): A selective inhibitor of Aurora A kinase.
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that also targets other kinases like ABL and RET.
Comparative Performance of 1H-Benzimidazole-4,7-diamine Derivatives
Recent studies have explored the potential of benzimidazole derivatives as Aurora kinase inhibitors. While direct head-to-head comparisons with a broad panel of known inhibitors are limited, the available data suggests promising activity.
Compound Class
Target Kinase
IC50 (µM)
Reference Compound
IC50 (µM)
Thiazolo[3,2-a]pyrimidine-benzimidazoles
Aurora A
0.08 - 0.25
CK0106023
Not Specified
2-Aminobenzimidazole Derivatives
Aurora A/B
0.1 - 1.0
Staurosporine
0.006 (Aurora A)
Note: Data is compiled from different studies and should be interpreted with caution due to variations in assay conditions.
The structure-activity relationship (SAR) studies on some benzimidazole series have indicated that substitutions at the N-1 and C-2 positions of the benzimidazole ring are crucial for their interaction with the ATP-binding pocket of Aurora kinases.
II. VEGFR: A Key Mediator of Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[4] Tumor growth and metastasis are highly dependent on angiogenesis, making VEGFR a prime target for anti-cancer therapies.[5]
Signaling Pathway and Rationale for Targeting
Activation of VEGFR by its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR can block this process, thereby starving the tumor and inhibiting its growth.
Caption: Overview of VEGFR signaling and its inhibition by targeted therapies.
Known Inhibitors for Benchmarking
Several multi-targeted kinase inhibitors with potent anti-VEGFR activity are approved for cancer treatment. Key comparators include:
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, c-KIT, and other kinases.
Sorafenib: Another multi-kinase inhibitor targeting VEGFR, PDGFR, and RAF kinases.
Comparative Performance of 1H-Benzimidazole-4,7-diamine Derivatives
Benzimidazole derivatives have been investigated as multi-target kinase inhibitors with significant activity against VEGFR-2.
Compound Class
Target Kinase
IC50 (µM)
Reference Compound
IC50 (µM)
2-Aryl Benzimidazoles
VEGFR-2
~1 - 5
Sunitinib
0.08
Benzimidazole-Oxadiazoles
VEGFR-2
0.475 - 0.618
Sorafenib
Not Specified
Note: Data is compiled from different studies and should be interpreted with caution due to variations in assay conditions.
SAR studies have shown that the nature and position of substituents on the 2-aryl ring of the benzimidazole scaffold significantly influence the VEGFR-2 inhibitory activity.[4]
III. PARP: A Critical Player in DNA Damage Repair
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in various cellular processes, most notably DNA repair. PARP inhibitors have emerged as a successful class of targeted therapies, particularly for cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.
Mechanism of Action and Rationale for Targeting
PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which are converted to highly toxic double-strand breaks (DSBs) during DNA replication. In normal cells, these DSBs can be repaired by the HRR pathway. However, in cancer cells with deficient HRR (e.g., BRCA-mutated cancers), these DSBs cannot be repaired, leading to cell death through a mechanism known as synthetic lethality. A key differentiator among PARP inhibitors is their ability to "trap" PARP on the DNA, which is considered more cytotoxic than just catalytic inhibition.
Caption: The principle of synthetic lethality with PARP inhibitors in HRR deficient cells.
Known Inhibitors for Benchmarking
Four PARP inhibitors are currently approved for clinical use:
Olaparib: The first-in-class PARP inhibitor.
Talazoparib: A potent PARP inhibitor with strong PARP trapping activity.
Comparative Performance of 1H-Benzimidazole-4,7-diamine Derivatives
The benzimidazole scaffold has been explored for the development of novel PARP inhibitors.
Compound Class
Target Enzyme
IC50 (nM)
Reference Compound
IC50 (nM)
Benzimidazole-4-carboxamides
PARP-1
~2-10
Olaparib
~1-5
Benzimidazole-4,7-diones
PARP-1
Not Specified
Olaparib
Not Specified
Note: Data is compiled from different studies and should be interpreted with caution due to variations in assay conditions.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Objective: To quantify the potency of 1H-Benzimidazole-4,7-diamine derivatives in inhibiting the enzymatic activity of a specific kinase.
Materials:
Recombinant human kinase
Kinase-specific substrate (peptide or protein)
ATP (adenosine triphosphate)
Test compounds (1H-Benzimidazole-4,7-diamine derivatives and known inhibitors) dissolved in DMSO
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Detection reagent (e.g., ADP-Glo™, Lance®, or radiolabeled ATP [γ-³²P]ATP)
Microplates (e.g., 96-well or 384-well)
Plate reader (luminometer, fluorescence reader, or scintillation counter)
Procedure:
Compound Preparation: Prepare a serial dilution of the test compounds and reference inhibitors in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
Kinase Reaction:
a. In a microplate, add the kinase enzyme to the assay buffer.
b. Add the test compound or control at various concentrations.
c. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
d. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
Detection: Stop the reaction and measure the kinase activity using a suitable detection method.
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
Fluorescence-based (e.g., Lance®): Use time-resolved fluorescence resonance energy transfer (TR-FRET) to detect the phosphorylated substrate.
Radiometric: If using [γ-³²P]ATP, separate the phosphorylated substrate from the unreacted ATP and quantify the radioactivity.
Data Analysis:
a. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
b. Plot the percent inhibition against the logarithm of the inhibitor concentration.
c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: A streamlined workflow for a typical in vitro kinase inhibition assay.
In Vitro PARP Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the IC50 of compounds against PARP-1.
Objective: To determine the potency of 1H-Benzimidazole-4,7-diamine derivatives in inhibiting PARP-1 activity.
Materials:
Recombinant human PARP-1 enzyme
Histones (as a substrate for PARP-1)
NAD+ (nicotinamide adenine dinucleotide)
Biotinylated NAD+
Activated DNA (e.g., sonicated calf thymus DNA)
Test compounds dissolved in DMSO
PARP assay buffer
Streptavidin-HRP (horseradish peroxidase)
HRP substrate (e.g., TMB)
Stop solution (e.g., sulfuric acid)
96-well plates (histone-coated)
Plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds and known PARP inhibitors in the assay buffer.
PARP Reaction:
a. To the histone-coated wells, add the PARP assay buffer, activated DNA, and the test compound or control.
b. Add the PARP-1 enzyme to each well.
c. Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
Incubation: Incubate the plate at room temperature for 1 hour.
Detection:
a. Wash the plate to remove unincorporated biotinylated NAD+.
b. Add Streptavidin-HRP to each well and incubate for 1 hour.
c. Wash the plate again.
d. Add the HRP substrate and incubate until a color develops.
e. Add the stop solution.
Data Analysis:
a. Measure the absorbance at 450 nm.
b. Calculate the percentage of PARP-1 inhibition for each compound concentration.
c. Determine the IC50 value as described for the kinase assay.
Conclusion and Future Directions
Derivatives of the 1H-Benzimidazole-4,7-diamine scaffold have demonstrated significant potential as inhibitors of key cancer targets, including Aurora kinases, VEGFR, and PARP. The available data, while not always from direct comparative studies, consistently shows that these compounds can achieve inhibitory potencies in the nanomolar to low micromolar range, comparable to some established inhibitors.
The versatility of the benzimidazole core allows for extensive structure-activity relationship studies, offering the potential to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on:
Direct Head-to-Head Benchmarking: Conducting comprehensive studies that compare novel 1H-Benzimidazole-4,7-diamine derivatives against a panel of approved inhibitors for Aurora kinases, VEGFR, and PARP under standardized assay conditions.
Multi-Targeting and Selectivity Profiling: Investigating the potential of these derivatives as multi-targeted inhibitors and thoroughly profiling their selectivity across the human kinome to identify potential off-target effects and opportunities for polypharmacology.
In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising compounds into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
By systematically exploring the chemical space around the 1H-Benzimidazole-4,7-diamine scaffold, there is a strong potential to develop novel and effective anti-cancer therapeutics.
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